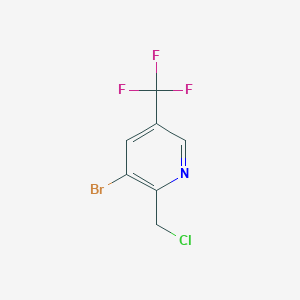

3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

3-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-5-1-4(7(10,11)12)3-13-6(5)2-9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOGRASJTIWXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219322 | |

| Record name | 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227489-69-1 | |

| Record name | 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227489-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the chlorination of 2-chloromethyl-5-(trifluoromethyl)pyridine followed by bromination. The reaction conditions often involve the use of halogenating agents such as chlorine gas and bromine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the substituents.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Reagents such as boronic acids and palladium catalysts are employed under mild conditions to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, making it a valuable building block in the design of bioactive molecules. For instance, it has been utilized in the development of anti-cancer agents and antibiotics due to its ability to modify biological targets effectively.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 3-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine to evaluate their potency against specific cancer cell lines. The results indicated that modifications to the pyridine structure significantly affected the compounds' cytotoxicity, highlighting its utility in drug design .

Materials Science

Polymer Chemistry : This compound is also used in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones can improve properties such as hydrophobicity and mechanical strength.

Application Example : A recent project demonstrated that adding this compound to polycarbonate formulations resulted in materials with improved flame retardancy and lower smoke generation during combustion .

Agricultural Chemistry

Pesticide Development : The compound has potential applications in agrochemicals, particularly as a precursor for developing novel pesticides. Its halogenated structure can enhance biological activity against pests while reducing environmental impact.

Research Findings : In a study focusing on pesticide efficacy, derivatives of this pyridine compound were tested for their ability to inhibit specific enzymes in pest species. Results showed that certain modifications led to increased potency and selectivity, suggesting promising avenues for developing new pest control agents .

Comparative Analysis of Applications

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Enhances bioactivity | Synthesis of anti-cancer agents |

| Materials Science | Improves thermal stability | Fluorinated polymers with enhanced properties |

| Agricultural Chemistry | Develops effective pesticides | Novel insecticides targeting specific enzymes |

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s binding affinity and reactivity. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The reactivity, stability, and applications of halogenated pyridines are highly dependent on substituent types, positions, and electronic effects. Below is a comparative analysis of structurally related compounds:

Substituent Position and Reactivity

- Key Observations :

- The chloromethyl (-CH2Cl) group in the target compound increases its reactivity compared to simple chloro (-Cl) substituents (e.g., CAS 71701-92-3), as -CH2Cl serves as a superior leaving group in alkylation or elimination reactions .

- Bromine at position 3 (vs. position 2 in CAS 3430-17-9) enhances electrophilic aromatic substitution due to its electron-withdrawing nature and larger atomic radius compared to chlorine .

- Trifluoromethyl (-CF3) at position 5 consistently lowers the pKa of the pyridine nitrogen, increasing solubility in polar solvents .

Physical and Chemical Properties

- Trends :

Research Findings and Industrial Relevance

Suzuki-Miyaura Cross-Coupling : Bromine at position 3 in the target compound facilitates palladium-catalyzed coupling with boronic acids, enabling aryl-aryl bond formation for drug candidates .

Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols, yielding functionalized pyridines for material science applications .

Thermal Stability : Compounds with trifluoromethyl groups exhibit decomposition temperatures >200°C, making them suitable for high-temperature processes .

Actividad Biológica

3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative known for its diverse biological activities. This compound features a bromine atom at the 3-position, a chloromethyl group at the 2-position, and a trifluoromethyl group at the 5-position, which contribute to its unique chemical properties and potential applications in medicinal chemistry and agrochemicals.

The structural formula of this compound can be represented as follows:

This compound exhibits significant lipophilicity due to the trifluoromethyl group, which enhances its ability to penetrate biological membranes. The presence of halogen atoms may also influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of pyridine containing trifluoromethyl groups have shown antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The structural similarities between this compound and other active compounds suggest potential effectiveness in inhibiting bacterial growth.

Enzyme Inhibition

The compound is also investigated for its role in enzyme inhibition. Trifluoromethylated pyridines have been reported to inhibit various enzymes, including those involved in metabolic pathways. The mechanism typically involves the formation of hydrogen bonds with target enzymes, modulating their activity .

Case Studies

A notable case study involved a patient exposed to a related compound (5-bromo-2-nitropyridine), highlighting the risks associated with halogenated pyridines. The patient experienced severe symptoms after skin and respiratory exposure, leading to complications such as hemolytic anemia and delayed encephalopathy . This underscores the necessity for further investigation into the safety profile of this compound.

Research Findings

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination and chloromethylation of trifluoromethylpyridine precursors. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .

- Chloromethylation: Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃) .

- Optimization: Monitor reaction progress with thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (1:1.2 molar ratio for bromination) and use inert atmospheres to suppress side reactions .

Basic: How can purification and isolation of this compound be achieved while maintaining structural integrity?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (4:1) for initial purification. Gradient elution improves separation of halogenated byproducts .

- Recrystallization: Employ ethanol/water mixtures (70:30) at low temperatures (4°C) to isolate high-purity crystals.

- Distillation: For liquid intermediates, fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) minimizes thermal degradation .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃) identify substituent positions (e.g., trifluoromethyl at C5: δ ~120 ppm in ¹³C) . 2D NMR (COSY, HSQC) resolves coupling between chloromethyl and pyridine protons.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. for C₇H₄BrClF₃N: 276.38 g/mol) and detects fragmentation patterns .

- X-ray Crystallography: Resolves steric effects of the chloromethyl group and confirms dihedral angles between substituents .

Advanced: How do structural modifications influence biological activity in SAR studies?

Methodological Answer:

- Substituent Effects: Replace the bromo group with amino or azido moieties to enhance binding to biological targets (e.g., enzymes like CYP1B1) .

- Activity Assays: Test analogs in in vitro assays (e.g., EROD assay for CYP1B1 inhibition). The trifluoromethyl group enhances metabolic stability, while chloromethyl improves membrane permeability .

- Data Interpretation: Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent position (C2 vs. C3) with inhibitory potency .

Advanced: How can regioselective functionalization of the pyridine ring be achieved?

Methodological Answer:

- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C2 position selectively, followed by electrophilic quenching (e.g., DMF for formylation) .

- Halogen Dance: Migrate bromine from C3 to C4 via intermediates like lithiated pyridines, enabling access to isomers for cross-coupling reactions .

- Validation: Monitor regiochemistry using NOESY NMR or single-crystal XRD to confirm substituent positions .

Advanced: What computational methods validate experimental data for this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potentials and nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., CYP1B1 active site) to identify key hydrogen bonds with the pyridine nitrogen .

- Docking Studies: Use Glide or Schrödinger Suite to rank binding affinities of analogs, correlating with experimental IC₅₀ values .

Advanced: How to resolve contradictions in reported reactivity of halogenated pyridines?

Methodological Answer:

- Controlled Experiments: Replicate conflicting studies under standardized conditions (e.g., solvent purity, catalyst batch). For example, conflicting bromination yields may arise from trace moisture affecting NBS efficiency .

- Isotopic Labeling: Use ²H or ¹⁹F NMR to track reaction pathways and identify intermediates causing divergent outcomes .

- Meta-Analysis: Compare data across substrates (e.g., 3-bromo vs. 5-bromo isomers) to isolate steric/electronic effects .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, N95 masks, and safety goggles to prevent exposure to chloromethyl (skin irritant) and bromo (respiratory hazard) groups .

- Ventilation: Use fume hoods for reactions releasing HBr or HCl gases.

- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers .

Advanced: How does this compound serve as a building block for pharmaceutical probes?

Methodological Answer:

- Cross-Coupling: Perform Suzuki-Miyaura reactions with arylboronic acids to generate biaryl derivatives for kinase inhibitors .

- Click Chemistry: React the chloromethyl group with sodium azide to form azides, enabling Huisgen cycloaddition with alkynes for probe libraries .

- Biological Evaluation: Screen derivatives in cellular assays (e.g., apoptosis in cancer cells) and quantify bioavailability using LC-MS/MS .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Stabilization: Store under argon at −20°C in amber vials to prevent photodegradation of the trifluoromethyl group.

- Lyophilization: Freeze-dry the compound to remove hydrolytic water, extending shelf life in desiccators .

- QC Monitoring: Periodically analyze purity via HPLC and adjust storage conditions if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.